An In-depth Technical Guide to 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one
An In-depth Technical Guide to 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its core properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and field-proven experience.
Introduction: A Molecule of Strategic Importance
4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one, with the CAS Number 947144-53-8, belongs to the pyridinone class of heterocyclic compounds. The strategic placement of its substituents—a chloro group, a nitro group, and a trifluoromethyl group—on the pyridin-2(1H)-one scaffold creates a unique electronic and steric environment. This arrangement imparts a high degree of reactivity and selectivity, making it a valuable intermediate for the synthesis of more complex molecular architectures.
The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and lipophilicity, which are desirable properties in drug candidates.[1] The nitro group, a strong electron-withdrawing group, and the chloro atom, a good leaving group, activate the pyridine ring for various nucleophilic substitution reactions.[2] This multi-faceted reactivity profile is the cornerstone of its utility in synthetic chemistry.
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development. Below is a summary of the key characteristics of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one.
| Property | Value | Source |
| Chemical Name | 4-chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one | [3] |
| Alternative Name | 4-chloro-3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | [3] |
| CAS Number | 947144-53-8 | [3][4] |
| Molecular Formula | C₆H₂ClF₃N₂O₃ | Inferred from Structure |
| Molecular Weight | 258.54 g/mol | Inferred from Formula |
Structural Elucidation: A Look at the Molecule's Architecture
The structure of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one is depicted below. The pyridinone ring can exist in tautomeric forms, although the keto form is generally predominant.
Caption: 2D Structure of 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one.
Synthesis Strategies: Constructing the Core Scaffold
A plausible synthetic pathway could start from a trifluoromethyl-containing building block, such as a trifluoroacetoacetate derivative, which can undergo a cyclocondensation reaction to form the pyridinone ring.[6] Subsequent functionalization would then be required.
Hypothetical Synthetic Workflow:
The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.
Caption: Key reaction pathways of the title compound.
Potential Applications in Drug Discovery and Beyond
The structural motifs present in 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one are frequently found in biologically active molecules. The pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [5] The ability to readily introduce diverse substituents through the reactive handles on this molecule makes it an ideal starting point for the construction of compound libraries for high-throughput screening in drug discovery programs. Potential therapeutic areas where derivatives of this compound could be explored include oncology, inflammation, and infectious diseases, given the broad spectrum of biological activities associated with substituted pyridinones.
Safety and Handling
Based on available data for similar compounds, 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one should be handled with care. It is classified as an acute toxicant (oral, dermal, and inhalation), a skin irritant, and a serious eye irritant. [3]It may also cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a highly functionalized and versatile chemical building block with significant potential for the synthesis of novel compounds with interesting biological and material properties. Its rich reactivity, stemming from the unique combination of substituents on the pyridinone core, allows for a wide range of chemical transformations. While detailed experimental data in the public domain is currently limited, the established chemistry of related compounds provides a solid foundation for its exploration and utilization in various scientific disciplines. As the demand for novel and diverse chemical matter continues to grow, particularly in drug discovery, the importance of such strategically designed building blocks is set to increase.
References
-
NextSDS. 4-chloro-3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
ResearchGate. Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
-
PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]
-
Chemsrc. 4-Chloro-3-nitropyridin-2-amine. [Link]
-
ResearchGate. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. [Link]
-
Ganapa Life Science. 4-Chloro-3-nitropyridine (CAS 13091-23-1) Manufacturer. [Link]
-
PubChem. 4-Chloro-3-nitropyridin-2-amine. [Link]
-
PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
RSC Publishing. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]
-
MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
NIST WebBook. 4-Chloro-3-nitrobenzophenone. [Link]
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
SpectraBase. 4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL. [Link]
Sources
- 1. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
